molecular formula C3H2F4O B12964879 2,2,3,3-Tetrafluoropropanal CAS No. 756-04-7

2,2,3,3-Tetrafluoropropanal

Cat. No.: B12964879
CAS No.: 756-04-7
M. Wt: 130.04 g/mol
InChI Key: NPALSCWRCKJVLK-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanal is an organic compound with the molecular formula C3H2F4O It is a fluorinated aldehyde, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropanal typically involves the fluorination of propanal. One common method is the reaction of propanal with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a microchannel reactor. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 2,2,3,3-tetrafluoropropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,2,3,3-Tetrafluoropropanoic acid.

    Reduction: 2,2,3,3-Tetrafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropanal involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to inhibition or activation of enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropanol: A related compound with a hydroxyl group instead of an aldehyde group.

    2,2,3,3-Tetrafluoropropanoic acid: The oxidized form of 2,2,3,3-Tetrafluoropropanal.

    2,3,3,3-Tetrafluoropropene: A fluorinated alkene with similar fluorine content but different reactivity.

Uniqueness

This compound is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts unique properties such as high electronegativity and thermal stability, making it valuable in various applications .

Biological Activity

2,2,3,3-Tetrafluoropropanal is a fluorinated aldehyde that has garnered attention for its potential applications in various fields, including organic synthesis and as a refrigerant. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the biological effects of this compound based on existing literature, focusing on its toxicity profiles, pharmacokinetics, and biochemical interactions.

Chemical Structure and Properties

This compound has the molecular formula C3_3H2_2F4_4O. The presence of fluorine atoms significantly alters its chemical properties compared to non-fluorinated analogs. The compound is a colorless liquid at room temperature and exhibits low volatility.

The biological activity of this compound is influenced by its chemical structure. The aldehyde functional group can participate in various biochemical reactions:

  • Reactivity : It can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.
  • Metabolism : The compound is metabolized primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities.

Acute Toxicity

Toxicological studies have indicated that this compound has low acute toxicity. Inhalation studies conducted on rats and rabbits showed no significant adverse effects at concentrations up to 800 ppm for prolonged exposure periods (6 hours/day for 28 days) .

Table 1: Summary of Acute Toxicity Studies

SpeciesExposure DurationConcentration (ppm)Observations
Rats28 days800No adverse effects reported
Rabbits28 days5500NOAEC at 500 ppm; skeletal muscle necrosis at higher doses
Beagle Dogs1 hour100000No cardiac sensitization observed

Developmental Toxicity

Developmental studies indicate that while there are some risks associated with high concentrations during gestation in animal models (e.g., malformations in cardiovascular systems), the overall risk appears low under realistic exposure conditions .

Genotoxicity

Genotoxicity assessments revealed mixed results. While some assays indicated mutagenic potential at high concentrations in the presence of metabolic activation (e.g., Salmonella typhimurium), other studies found no significant genotoxic effects in mammalian cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution following inhalation exposure. Key findings include:

  • Absorption : Rapid absorption through respiratory pathways.
  • Distribution : Tends to accumulate in fatty tissues due to lipophilicity.
  • Metabolism : Primarily via cytochrome P450 pathways leading to less toxic metabolites.
  • Excretion : Metabolites are excreted primarily via urine.

Case Studies

Several case studies have investigated the implications of using this compound as a refrigerant. These studies highlight both its environmental impact due to lower global warming potential compared to traditional refrigerants and its safety profile during usage.

Example Case Study: Refrigerant Applications

A case study examining the use of HFO-1234yf (related compound) as a refrigerant concluded that it presents a lower risk for ozone depletion and global warming while maintaining efficiency in cooling applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)3(6,7)1-8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPALSCWRCKJVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522409
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-04-7
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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